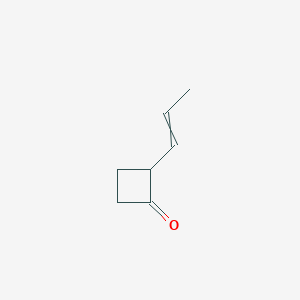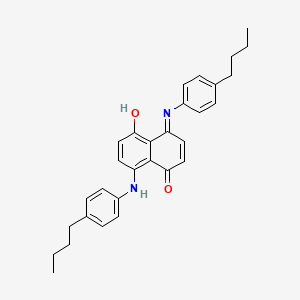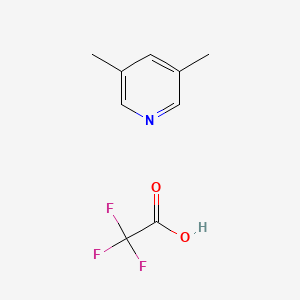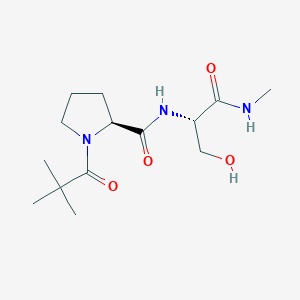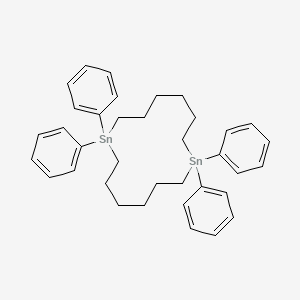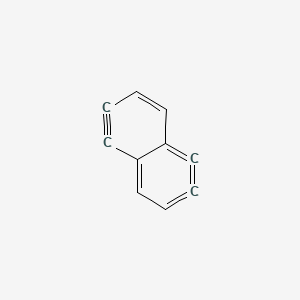
1,2-Propanediol, 3-(o-tolyloxy)-, methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediol, 3-(o-tolyloxy)-, methylcarbamate is a chemical compound with the molecular formula C11H15NO5. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a propanediol backbone with an o-tolyloxy group and a methylcarbamate group attached.
Vorbereitungsmethoden
The synthesis of 1,2-Propanediol, 3-(o-tolyloxy)-, methylcarbamate involves several steps. One common synthetic route includes the reaction of 1,2-propanediol with o-tolyl chloride in the presence of a base to form 3-(o-tolyloxy)-1,2-propanediol. This intermediate is then reacted with methyl isocyanate to yield the final product, this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,2-Propanediol, 3-(o-tolyloxy)-, methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the o-tolyloxy group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,2-Propanediol, 3-(o-tolyloxy)-, methylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of muscle spasms and related conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Propanediol, 3-(o-tolyloxy)-, methylcarbamate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1,2-Propanediol, 3-(o-tolyloxy)-, methylcarbamate can be compared with other similar compounds, such as:
1,2-Propanediol, 3-(o-methoxyphenoxy)-, methylcarbamate: This compound has a methoxy group instead of a tolyloxy group, which can lead to differences in reactivity and biological activity.
1,2-Propanediol, 3-(o-chlorophenoxy)-, methylcarbamate: The presence of a chlorophenoxy group can significantly alter the compound’s chemical and biological properties.
Eigenschaften
CAS-Nummer |
80985-74-6 |
|---|---|
Molekularformel |
C12H17NO4 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
[2-hydroxy-3-(2-methylphenoxy)propyl] N-methylcarbamate |
InChI |
InChI=1S/C12H17NO4/c1-9-5-3-4-6-11(9)16-7-10(14)8-17-12(15)13-2/h3-6,10,14H,7-8H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
XLAPNRXPYORQOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OCC(COC(=O)NC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14407850.png)
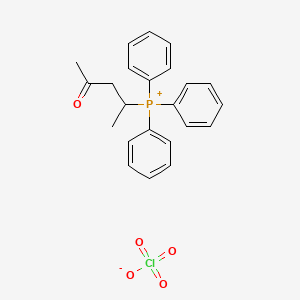
![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)

